
2,5,8,11,14,17-Hexaoxahentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17-Hexaoxahentriacontane is an organic compound with the molecular formula C25H52O6. It is a polyether, which means it contains multiple ether groups (-O-) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxahentriacontane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl group-containing compound. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the desired product is obtained. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17-Hexaoxahentriacontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can lead to the formation of new ether derivatives with different functional groups .
Scientific Research Applications
2,5,8,11,14,17-Hexaoxahentriacontane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between polyethers and biological molecules.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17-Hexaoxahentriacontane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules. The compound can form hydrogen bonds, van der Waals forces, and other non-covalent interactions with various substrates, influencing their behavior and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17-Hexaoxaicosan-20-oic acid: This compound has a similar polyether structure but with different functional groups and chain length.
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate: Another polyether compound with additional ether groups and a methacrylate functional group.
Uniqueness
2,5,8,11,14,17-Hexaoxahentriacontane is unique due to its specific chain length and arrangement of ether groups. This structure imparts distinct physical and chemical properties, making it suitable for a wide range of applications. Its ability to form stable complexes with various molecules sets it apart from other similar compounds .
Properties
CAS No. |
113790-80-0 |
|---|---|
Molecular Formula |
C25H52O6 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]tetradecane |
InChI |
InChI=1S/C25H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-18-19-29-22-23-31-25-24-30-21-20-28-17-16-26-2/h3-25H2,1-2H3 |
InChI Key |
GWOYBBMLWDVWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
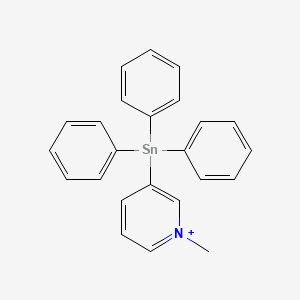

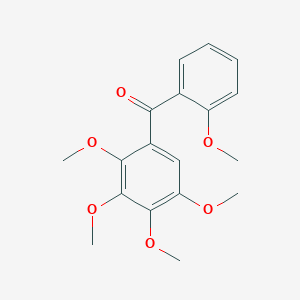
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

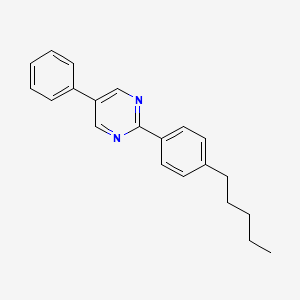
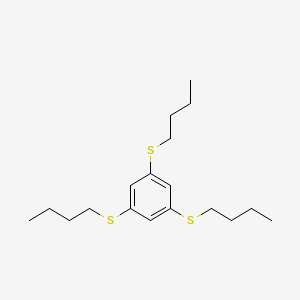
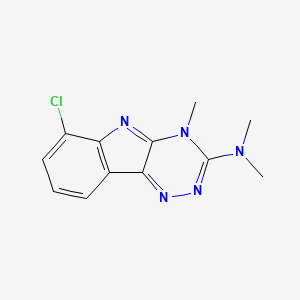
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
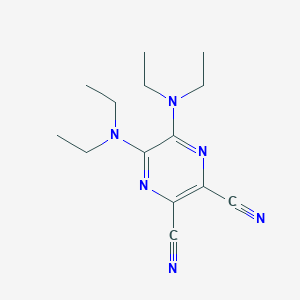
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
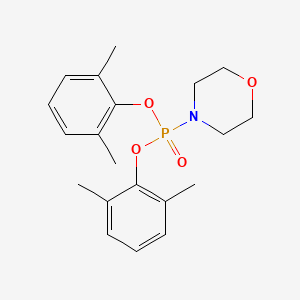
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
